HJC0416
Description
Overview of STAT Pathway Dysregulation in Disease States
The Janus kinase (JAK)-STAT signaling pathway is an evolutionarily conserved cascade that plays a critical role in mediating cellular responses to a diverse range of cytokines and growth factors. This pathway is essential for various cellular processes such as proliferation, differentiation, migration, and apoptosis qiagen.commednexus.org. Under normal physiological conditions, JAK-STAT signaling is tightly controlled by several regulatory mechanisms, including Suppressors of Cytokine Signaling (SOCS) proteins, Protein Inhibitors of Activated STATs (PIAS), and protein tyrosine phosphatases (PTPs) qiagen.commednexus.orgrndsystems.comresearchgate.netscirp.org. However, dysregulation of the JAK-STAT pathway, often arising from mutations or aberrant expression of its components, is strongly associated with the development of various pathological conditions qiagen.com. These include immune-related disorders, autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, transplant rejection, and a variety of cancers, including hematologic malignancies and solid tumors qiagen.commednexus.orgrndsystems.comresearchgate.netdovepress.com.
Role of STAT3 in Cellular Homeostasis and Disease
Signal transducer and activator of transcription 3 (STAT3) is a prominent member of the STAT protein family and functions as a critical transcription factor involved in numerous physiological and pathological processes nih.govresearchgate.netencyclopedia.pub. Found in the cytoplasm of nearly all mammalian cell types, STAT3 plays a significant role in fundamental biological functions nih.govfrontiersin.org. In healthy tissues, STAT3 activation is typically transient and subject to strict regulation, contributing to cellular homeostasis nih.govresearchgate.netnih.gov. Its roles in homeostasis include involvement in stem cell pluripotency maintenance, wound healing, regeneration, inflammation, and metabolism encyclopedia.pub. STAT3 also contributes to the maintenance of skin homeostasis capes.gov.br and plays a crucial role in conditions like diabetic nephropathy and insulin (B600854) resistance scirp.org. Furthermore, STAT3 is implicated in various cardiovascular conditions, such as atherosclerosis and myocardial fibrosis nih.gov, and regulates inflammatory responses in glial cells, which are essential for brain homeostasis nih.gov. Interestingly, STAT3 can exhibit a dual role in regulating ferroptosis, either promoting or inhibiting it depending on the cell and disease type, and can help maintain cell homeostasis in non-tumor contexts dovepress.com.
Aberrant STAT3 Activation in Neoplasia and Fibrotic Conditions
In contrast to its tightly regulated role in homeostasis, persistent, constitutive, or aberrant activation of STAT3 is a hallmark of various disease states, particularly cancer scirp.orgnih.govresearchgate.netnih.govfrontiersin.orgdovepress.comsci-hub.se. This continuous activation drives the expression of downstream proteins that are critically involved in the formation, progression, and metastasis of cancers nih.gov. Aberrant STAT3 signaling is linked to enhanced tumor cell survival, proliferation, and immune evasion dovepress.comtandfonline.com, and is associated with cancer stem cell maintenance, metastasis, inflammation, and drug resistance nih.govresearchgate.net. Constitutive STAT3 activation has been reported in up to 70% of solid and hematologic malignancies, where it promotes cell proliferation, differentiation, migration, and survival tandfonline.com. It also plays a significant role in promoting tumor immune evasion sci-hub.sebmbreports.org. Beyond its role in neoplasia, aberrant STAT3 expression impacts the onset and progression of inflammatory immunological disorders and fibrotic diseases frontiersin.org. STAT3 plays a crucial role in fibrotic progression by driving the expansion and activation of myofibroblasts and the excessive deposition of extracellular matrix (ECM) nih.govresearchgate.net. It mediates fibrotic processes through the transcriptional control of key profibrotic markers researchgate.net. Persistent STAT3 activation has been linked to increased expression of transforming growth factor-beta (TGF-β), which further reinforces the fibrotic response researchgate.net. Activation of STAT3 has been detected in numerous fibrotic tissues nih.govelsevier.es and plays a crucial role in liver fibrogenesis elsevier.es.
Role of NF-κB Pathway in Inflammatory and Proliferative Disorders
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that are central regulators of diverse biological processes, including immune responses, inflammation, cell growth and survival, and development nih.govwikipedia.orgxiahepublishing.com. Present in nearly all animal cell types, NF-κB is involved in cellular responses to various stimuli such as stress, cytokines, and antigens wikipedia.org. It plays a key role in regulating the immune response to infection wikipedia.org. Aberrant NF-κB activation is a significant contributor to the development of a range of autoimmune, inflammatory, and malignant disorders nih.govwikipedia.orgxiahepublishing.com. NF-κB is chronically active in many inflammatory diseases, including inflammatory bowel disease, arthritis, sepsis, gastritis, asthma, and atherosclerosis wikipedia.orgsigmaaldrich.com. It is also linked to inflammation-driven tumor promotion and progression sigmaaldrich.com. Constitutively active NF-κB is frequently observed in many solid and hematopoietic cancers, where it promotes proliferation, invasiveness, angiogenesis, and resistance to therapy sigmaaldrich.com. The NF-κB pathway is involved in the pathogenesis of conditions such as rheumatoid arthritis, atherosclerosis, inflammatory bowel diseases, multiple sclerosis, and malignant tumors nih.gov. It regulates the expression of numerous genes involved in immune and inflammatory responses jci.org and plays a role in the initiation and progression of atherosclerosis jci.org. Furthermore, NF-κB activation may be involved in the pathogenesis of Alzheimer's disease jci.org. The noncanonical NF-κB pathway, a distinct branch of NF-κB signaling, is involved in inflammation, host immune responses, the development of lymphoid organs, and the survival and maturation of B and T cells xiahepublishing.com. Dysregulation of the noncanonical pathway is related to various liver diseases xiahepublishing.com.
Therapeutic Targeting of STAT3 and NF-κB Pathways
Given their central roles in the pathogenesis of numerous diseases, the STAT3 and NF-κB pathways represent attractive targets for therapeutic intervention dovepress.comtandfonline.combmbreports.orgnih.govwikipedia.org. Inhibiting NF-κB signaling, for instance, holds potential therapeutic applications in both cancer and inflammatory diseases nih.govwikipedia.org. Similarly, targeting STAT3 is considered a promising strategy for cancer treatment nih.gov and has emerged as a compelling approach for novel anti-cancer strategies tandfonline.com. STAT3 is also recognized as a potential target for the treatment of ferroptosis-related diseases dovepress.com. Targeting STAT3 in the tumor microenvironment could potentially help restore immune function mdpi.com.
Rationale for Small Molecule Inhibitors in Modulating Aberrant Signaling
The development of small molecule inhibitors has emerged as a promising avenue for modulating the aberrant signaling of STAT3 and NF-κB dovepress.com. Direct inhibition of STAT3 can be achieved by targeting distinct structural regions of the protein, including the SH2 domain, the DNA binding domain, and the coiled-coil domain sci-hub.sebenthamdirect.comspandidos-publications.com. The SH2 domain is a particularly popular target because it is essential for STAT3 recruitment to activated receptors and subsequent dimerization bmbreports.orgspandidos-publications.com. Inhibiting the SH2 domain can block STAT3 dimerization, nuclear translocation, and downstream gene regulation spandidos-publications.com. Examples of small molecule inhibitors designed to target the STAT3 SH2 domain include S3I-201, Stattic, and STA-21, as well as more recently developed compounds like N4, YY002, LLY17, WZ-2-033, OPB-31121, and OPB-51602 nih.govresearchgate.nettandfonline.combmbreports.orgmdpi.combenthamdirect.comspandidos-publications.comfrontiersin.org. The DNA binding domain is another target for small molecule inhibitors, such as InS3-54, which disrupt STAT3's interaction with gene promoters bmbreports.orgmdpi.comspandidos-publications.com. Additionally, small molecules can target upstream regulators of STAT3, such as JAK and Src kinases bmbreports.org. Given the frequent co-activation of STAT3 and NF-κB in various diseases, dual inhibitors capable of simultaneously blocking both pathways may represent a novel therapeutic strategy aacrjournals.org. TPCA-1 is an example of a compound that has shown dual inhibitory activity against both IKKs (in the NF-κB pathway) and STAT3 aacrjournals.org. Small molecule inhibitors targeting these pathways are currently under development and testing for various diseases xiahepublishing.com and have shown potential against various cancers benthamdirect.com. The development of highly specific and selective STAT3 inhibitors remains a key focus of current research dovepress.com.
Historical Context of STAT3 Inhibitor Development
The development of STAT3 inhibitors has been an ongoing area of research for a considerable time nih.gov. Following the discovery of STAT3 in 1994 nih.govfrontiersin.org, investigations into the STAT pathway's history date back to the 1990s nih.gov. Early efforts in STAT3 inhibitor development included the design of the phosphopeptide PY*LKTK in 2001, which aimed to target the SH2 domain nih.gov. Subsequently, the first non-peptidic small-molecule STAT3 inhibitor, Stattic, was developed, shown to inhibit STAT3 activation and dimerization by targeting the SH2 domain nih.govspandidos-publications.comfrontiersin.org. Research on STAT3 inhibitor discovery has continued, with a review summarizing progress from 2010 to 2021 benthamdirect.com. Various types of STAT3 inhibitors have been developed, including peptides, peptidomimetics, oligonucleotides, and small molecules benthamdirect.comfrontiersin.org. Despite these advancements, many inhibitors have faced challenges in clinical application due to factors such as low affinity, suboptimal cell permeability, and poor bioavailability frontiersin.org. This has led to the emergence of innovative strategies targeting different domains of STAT3 frontiersin.org. While a few STAT3 inhibitors have advanced into clinical trials, there are currently no direct STAT3 inhibitors that have received USFDA approval nih.govresearchgate.netsci-hub.sebenthamdirect.comnih.gov. Upstream inhibitors targeting the JAK-STAT axis, such as tofacitinib (B832) and ruxolitinib (B1666119), have been developed and are used therapeutically, with ruxolitinib being the first USFDA-approved small molecule for myelofibrosis nih.govnih.gov.
Properties
CAS No. |
1617518-22-5 |
|---|---|
Molecular Formula |
C18H17ClN2O4S |
Molecular Weight |
392.85 |
IUPAC Name |
2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thiophen-6-yl)benzamide |
InChI |
InChI=1S/C18H17ClN2O4S/c19-13-3-5-16(25-8-1-7-20)15(10-13)18(22)21-14-4-2-12-6-9-26(23,24)17(12)11-14/h2-6,9-11H,1,7-8,20H2,(H,21,22) |
InChI Key |
AUTAJMGNRLHARZ-UHFFFAOYSA-N |
SMILES |
NCCCOC1=C(C(NC2=CC3=C(C=CS3(=O)=O)C=C2)=O)C=C(Cl)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HJC0416; HJC-0416; HJC 0416; |
Origin of Product |
United States |
Medicinal Chemistry and Rational Design of Hjc0416
Fragment-Based Drug Design Approaches to STAT3 Inhibitors
The development of HJC0416 is rooted in the principles of fragment-based drug design (FBDD), a strategic approach in medicinal chemistry that starts with identifying small chemical fragments that bind weakly to the target protein. These fragments are then grown or combined to produce a lead compound with higher affinity and specificity.
Identification of Lead Scaffolds for STAT3 Modulation
The journey towards this compound began with the identification of promising lead scaffolds through FBDD. Privileged fragments from known STAT3 inhibitors, such as niclosamide, STX-0119, WP1066, and stattic, were utilized to guide the design of new chemical entities. These fragments were selected based on their established ability to interact with key binding sites on the STAT3 protein. This approach led to the discovery of a variety of novel molecules with diverse scaffolds, which were then subjected to structure-activity relationship (SAR) studies to identify compounds with improved potency and drug-like properties. Through this systematic process, the salicylic (B10762653) amide scaffold emerged as a promising foundation for developing new STAT3 inhibitors. Niclosamide, an approved anthelmintic drug, was identified as a potent lead compound featuring this salicylic amide core, demonstrating the potential of this structural motif for STAT3 inhibition.
Design Principles for Novel STAT3 Inhibitor Analogues
The rational design of this compound was a direct evolution from a previously identified lead compound, HJC0149. A key design principle was the strategic modification of the hydroxyl group on the salicylic amide core. Molecular docking studies and biological characterization revealed that the introduction of an O-alkylamino-tethered side chain at this position was a critical determinant for enhancing both the biological activity and the drug-like properties of the molecules. This modification was hypothesized to allow for additional interactions within the STAT3 binding pocket, thereby increasing the inhibitory potency. This principle of targeted functionalization guided the synthesis of a series of novel analogues, ultimately leading to the discovery of this compound, which exhibited a significantly improved anticancer profile.
Synthetic Methodologies for this compound and Derivatives
The successful realization of this compound and its analogues from a conceptual design to a tangible compound relies on precise and efficient synthetic chemistry. The construction of the core structure and the strategic introduction of functional groups are pivotal steps in this process.
Chemical Synthesis of the Salicylic Amide Core
The salicylic amide core is a fundamental structural component of this compound and its precursors. The synthesis of this core generally involves the coupling of a salicylic acid derivative with an appropriate amine. A common method for forming the amide bond is the direct reaction between a primary amine and salicylic acid in an inert organic solvent, often in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl3). The specific synthesis of the lead compound, 5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)-2-hydroxybenzamide (HJC0149), which shares the core structure with this compound, involves the reaction of 5-chlorosalicylic acid with 6-amino-1,1-dioxo-1H-1λ6-benzo[b]thiophene. This reaction is typically carried out by first activating the carboxylic acid group of 5-chlorosalicylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine to form the stable amide linkage of the core structure.
Optimization Strategies for Hydroxyl Group Functionalization
A critical aspect of the development of this compound was the optimization of the hydroxyl group on the salicylic amide scaffold. This functionalization was key to improving the compound's potency and pharmacokinetic properties. Various strategies can be employed to modify this hydroxyl group, including O-alkylation reactions.
Structure Activity Relationship Sar Studies of Hjc0416 Analogues
Impact of Moiety Substitutions on Biological Activities
Analysis of Phenolic Hydroxyl Substituents
A pivotal aspect of the SAR studies for this class of compounds was the modification of the phenolic hydroxyl group. nih.gov The lead compound, HJC0149 (5-chloro-N-(1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl)-2-hydroxybenzamide), provided a foundational structure for these explorations. nih.govnih.gov Research indicated that the introduction of an O-alkylamino-tethered side chain to this hydroxyl group was a critical determinant for enhancing the biological activities of these molecules. nih.govnih.gov
This structural modification was found to be both effective and essential for improving the antiproliferative effects of the compounds. nih.gov The resulting analogues, including HJC0416, demonstrated significantly increased potency against various cancer cell lines, with IC50 values shifting from the low micromolar to the nanomolar range. nih.govnih.gov
Evaluation of Benzo[b]thiophene 1,1-Dioxide as a Key Pharmacophore
The benzo[b]thiophene 1,1-dioxide moiety serves as a core structural component and key pharmacophore in this series of STAT3 inhibitors. nih.govnih.gov Its continued presence from the lead compound, HJC0149, through to the optimized analogue, this compound, underscores its importance for the observed biological activity. nih.gov This scaffold is integral to the interaction with the STAT3 protein, providing a rigid framework for the presentation of other crucial functional groups. nih.govresearchgate.net
Determinants for Enhanced Biological Activity
The primary determinant for the enhanced biological activity observed in this compound and its analogues is the strategic substitution at the phenolic hydroxyl group. The introduction of an O-alkylamino-tethered side chain was identified as an essential structural feature for improving the inhibitory effects against STAT3. nih.govnih.gov This modification led to compounds with potent antiproliferative activity against breast and pancreatic cancer cell lines. nih.govnih.gov
The table below illustrates the antiproliferative activity (IC50) of this compound against a panel of human cancer cell lines, showcasing its enhanced biological efficacy. medchemexpress.com
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 1.76 |
| MDA-MB-231 | Breast | 1.97 |
| AsPC-1 | Pancreatic | 0.04 |
| Panc-1 | Pancreatic | 1.88 |
Computational Chemistry in SAR Elucidation
Molecular Docking Simulations of this compound with Target Proteins
Computational chemistry, specifically molecular docking simulations, played a crucial role in elucidating the SAR of this compound and its analogues. nih.govresearchgate.net These simulations provided insights into the binding interactions between the compounds and the STAT3 protein, supporting the experimental findings. nih.govresearchgate.net
The docking studies for this compound and its precursor, HJC0149, were instrumental in understanding the impact of the O-alkylamino side chain. nih.gov These computational models helped to rationalize why this particular modification resulted in improved biological activity and better druglike properties. nih.govnih.gov The predicted binding modes generated by these simulations were consistent with the observed biological data, confirming that the structural modifications were effectively optimizing the interaction with the STAT3 target. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Action
Elucidation of STAT3 Pathway Inhibition by HJC0416
The chemical compound this compound has been identified as a novel, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govnih.gov Its mechanism of action involves direct interference with several key activation steps in the STAT3 signaling cascade, from initial phosphorylation to the regulation of downstream target genes. nih.gov
A critical step in the activation of the STAT3 pathway is the phosphorylation of the Tyrosine 705 (Tyr705) residue. nih.govnih.gov This event, typically mediated by Janus kinases (JAKs), induces the dimerization of STAT3 monomers, a prerequisite for their nuclear translocation and DNA binding. nih.govcellsignal.com
Research demonstrates that this compound effectively suppresses the phosphorylation of STAT3 at the Tyr705 site. nih.govnih.gov In studies using activated hepatic stellate cell (HSC) lines, LX-2 (human) and HSC-T6 (rat), this compound was shown to decrease the levels of phosphorylated STAT3 (p-STAT3) in a dose-dependent manner. nih.gov Similarly, in the MDA-MB-231 human breast cancer cell line, treatment with this compound resulted in the suppression of p-STAT3 at Tyr705. nih.govmedchemexpress.com This inhibitory effect on phosphorylation is a primary mechanism by which this compound disrupts the STAT3 signaling pathway. nih.govnih.gov
| Cell Line | Effect Observed | Source |
|---|---|---|
| LX-2 (Human Hepatic Stellate Cells) | Dose-dependent decrease in phosphorylated STAT3 (Tyr705). | nih.gov |
| HSC-T6 (Rat Hepatic Stellate Cells) | Dose-dependent decrease in phosphorylated STAT3 (Tyr705), with up to a 20-fold decrease in expression. | nih.gov |
| MDA-MB-231 (Human Breast Cancer Cells) | Suppression of phosphorylated STAT3 at Tyr-705. | nih.gov |
Following phosphorylation and dimerization, STAT3 complexes translocate from the cytoplasm into the nucleus to act as transcription factors. nih.govjci.org this compound has been shown to effectively inhibit this nuclear translocation. nih.gov
In studies involving hepatic stellate cells, treatment with this compound led to a significant reduction in the nuclear expression of STAT3. nih.gov This blockade of nuclear import prevents the activated STAT3 from reaching its target genes, thereby halting the downstream signaling cascade. nih.gov By inhibiting both the phosphorylation of the Tyr705 residue and the subsequent nuclear translocation, this compound theoretically blocks multiple pathways of STAT3 activation. nih.gov
| Cell Line | Observed Reduction in Nuclear STAT3 | Source |
|---|---|---|
| LX-2 (Human Hepatic Stellate Cells) | 2-fold decrease | nih.gov |
| HSC-T6 (Rat Hepatic Stellate Cells) | Up to 20-fold decrease | nih.gov |
Once in the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, activating their transcription. mdpi.com The efficacy of a STAT3 inhibitor can be measured by its ability to suppress this promoter activity.
In MDA-MB-231 breast cancer cells transfected with a STAT3-luciferase reporter vector, this compound demonstrated potent inhibition of STAT3-mediated gene transcription. nih.gov Treatment with 5 µM of this compound reduced STAT3 promoter activity by approximately 51%. nih.gov This was found to be more potent than the known STAT3 inhibitor Stattic, which under the same conditions, decreased promoter activity by only 39%. nih.gov This finding confirms that this compound effectively prevents the transcriptional activation function of STAT3. nih.gov
| Compound | Concentration | Inhibition of Promoter Activity | Source |
|---|---|---|---|
| This compound | 5 µM | ~51% | nih.gov |
| Stattic | 5 µM | ~39% | nih.gov |
The inhibition of STAT3 activation, nuclear translocation, and promoter activity by this compound culminates in the altered expression of key downstream target genes. nih.gov These genes are critically involved in processes such as cell proliferation and cell cycle progression. mdpi.com Among the well-established STAT3 target genes are c-Myc and Cyclin D1. nih.govmdpi.com
The c-Myc proto-oncogene is a crucial regulator of cell growth and proliferation, and its expression is known to be driven by STAT3 signaling. nih.govmdpi.com Consistent with its role as a STAT3 inhibitor, this compound has been shown to decrease the expression of c-Myc. nih.gov In studies using LX-2 cells, administration of this compound resulted in a marked reduction in c-Myc levels, confirming the compound's inhibitory effect on the STAT3 pathway extends to its downstream targets. nih.gov
Cyclin D1 is a key regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. oncotarget.com Its expression is also under the transcriptional control of STAT3. nih.govnih.gov this compound treatment has been demonstrated to effectively downregulate the expression of Cyclin D1 in multiple cell lines. nih.govnih.gov This effect was observed in both LX-2 hepatic stellate cells and MDA-MB-231 breast cancer cells, indicating that this compound's inhibition of the STAT3 pathway leads to a suppression of this critical cell cycle promoter. nih.govnih.gov These results suggest that this compound inhibits cell cycle progression. nih.gov
| Target Gene | Cell Line | Effect of this compound | Source |
|---|---|---|---|
| c-Myc | LX-2 | Decreased expression | nih.gov |
| Cyclin D1 | LX-2 | Decreased expression | nih.gov |
| Cyclin D1 | MDA-MB-231 | Downregulated levels | nih.gov |
Effects on STAT3 Signal Transduction Pathway Activation
This compound demonstrates potent inhibitory effects on the STAT3 signaling cascade. medchemexpress.com The activation of this pathway is a critical step in many cancers, often initiated by the phosphorylation of STAT3 at the Tyrosine 705 residue, which leads to its dimerization, nuclear translocation, and subsequent activation of target gene transcription. nih.gov
Research findings indicate that this compound effectively disrupts this process through multiple mechanisms. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of STAT3 at Tyrosine 705. medchemexpress.comnih.gov Furthermore, the compound has been shown to reduce the total protein expression of STAT3 and inhibit its translocation into the nucleus. nih.govaacrjournals.org This comprehensive blockade of STAT3 activation prevents it from binding to DNA and initiating the transcription of its target genes. nih.gov Consequently, the expression of key STAT3-regulated genes involved in cell proliferation and survival, such as c-myc and cyclin D1, is significantly decreased. nih.gov The inhibition of STAT3 by this compound has been demonstrated to have potent antiproliferative effects across various cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 1.76 | medchemexpress.com |
| MDA-MB-231 | Breast Cancer | 1.97 | medchemexpress.com |
| AsPC-1 | Pancreatic Cancer | 0.04 | medchemexpress.com |
| Panc-1 | Pancreatic Cancer | 1.88 | medchemexpress.com |
Investigation of NF-κB Pathway Inhibition by this compound
A notable feature of this compound is its ability to inhibit the NF-κB pathway, an effect not commonly observed in other STAT3 inhibitors. nih.gov This pathway is a central regulator of inflammation, and its aberrant activation is linked to various chronic inflammatory diseases and cancers. This compound has been shown to inhibit both the classical and alternative pathways of NF-κB activation. nih.gov
The classical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ. The activation of this complex requires the phosphorylation of these subunits. nih.gov Studies have demonstrated that this compound decreases the phosphorylation and subsequent activation of IKKα/β, thereby blocking the initial step required for canonical NF-κB signaling. nih.gov
Downstream of IKK activation, the key event in the classical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, which releases the NF-κB dimers (most commonly p65/p50) to translocate to the nucleus. nih.gov this compound has been found to prevent the phosphorylation and degradation of IκBα, effectively keeping the NF-κB complex sequestered and inactive in the cytoplasm. nih.gov
By preventing the degradation of IκBα, this compound effectively inhibits the nuclear translocation of the active NF-κB p65 subunit. nih.gov Experimental evidence confirms that in cells treated with this compound, the amount of p65 in the nucleus is significantly reduced, which in turn prevents it from binding to its target DNA sequences and activating gene transcription. nih.gov
Beyond inhibiting the classical pathway, this compound also affects the alternative NF-κB pathway by attenuating the phosphorylation of the p65 subunit at the Serine 536 residue. nih.gov Unlike the phosphorylation of IKKα/β which leads to a broad activation of NF-κB target genes, the phosphorylation of p65 itself can have gene-specific effects, fine-tuning the transcriptional response. nih.govmdpi.com By inhibiting p65 phosphorylation at Serine 536, this compound specifically downregulates the expression of certain NF-κB regulated pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1ß), and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov
| Pathway Component | Effect of this compound | Reference |
|---|---|---|
| IKKα/β Phosphorylation | Decreased | nih.gov |
| IκBα Phosphorylation & Degradation | Prevented | nih.gov |
| p65 Nuclear Translocation | Inhibited | nih.gov |
| p65 DNA Binding | Inhibited | nih.gov |
| p65 Phosphorylation (Serine 536) | Attenuated | nih.gov |
| Expression of IL-6, IL-1ß, ICAM-1 | Decreased | nih.gov |
Induction of Cellular Apoptosis and Cell Cycle Arrest
The antiproliferative activity of this compound is directly linked to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. medchemexpress.comaacrjournals.org The downregulation of key survival and proliferation pathways, namely STAT3 and NF-κB, culminates in these cellular outcomes.
Treatment with this compound leads to an increase in the expression of cleaved caspase-3, a key executioner caspase and a definitive marker of apoptosis. medchemexpress.com This indicates that the compound actively triggers the apoptotic cascade in cancer cells. Furthermore, this compound has been shown to cause cell cycle arrest at the S phase in hepatic stellate cells. nih.gov This cell cycle arrest is consistent with the observed downregulation of Cyclin D1, a critical regulator of cell cycle progression and a known downstream target of the STAT3 pathway. nih.gov
Upregulation of Cleaved Caspase-3 Expression
This compound has been demonstrated to be a potent inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3. Research indicates that treatment with this compound leads to an increased expression of cleaved caspase-3. medchemexpress.comnih.gov
Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and, upon receiving an apoptotic signal, is cleaved to form its active subunits. This activated, or cleaved, caspase-3 is then responsible for the proteolytic cleavage of numerous cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis. The upregulation of cleaved caspase-3 following this compound treatment serves as a direct biochemical marker of its pro-apoptotic activity. medchemexpress.comnih.gov
In studies involving MDA-MB-231 triple-negative breast cancer cells, treatment with this compound resulted in a notable increase in the levels of cleaved caspase-3. nih.gov This finding directly links the compound's anti-proliferative effects to the activation of the intrinsic apoptotic pathway. The induction of cleaved caspase-3 confirms that this compound's mechanism of action includes the promotion of programmed cell death in cancer cells. nih.gov
Table 1: Effect of this compound on Protein Expression in MDA-MB-231 Cells
| Protein | Effect of this compound Treatment | Reference |
|---|---|---|
| p-STAT3 (Tyr-705) | Decreased | medchemexpress.comnih.gov |
| Cleaved Caspase-3 | Increased | medchemexpress.comnih.gov |
| Cyclin D1 | Decreased | medchemexpress.comnih.gov |
Impact on Cell Cycle Progression in Disease Models
In addition to inducing apoptosis, this compound exerts a significant impact on the cell cycle, the series of events that take place in a cell leading to its division and duplication. Specifically, this compound has been shown to inhibit cell cycle progression. nih.gov This effect is largely attributed to its inhibition of STAT3, which is a key regulator of genes involved in cell cycle control. nih.govresearchopenworld.com
One of the critical downstream targets of the STAT3 pathway is Cyclin D1, a protein essential for the progression of the cell cycle through the G1/S phase checkpoint. nih.govjci.org Constitutive activation of STAT3, often observed in cancer cells, leads to the overexpression of Cyclin D1, promoting uncontrolled cell proliferation. nih.govresearchopenworld.com
Research has shown that treatment with this compound leads to a marked downregulation of Cyclin D1 levels in cancer cells. medchemexpress.comnih.gov By suppressing the expression of this key cyclin, this compound effectively halts the cell cycle, preventing cells from entering the S phase, the phase of DNA replication. This inhibition of cell cycle progression is a crucial component of this compound's anti-tumor activity. nih.gov The downregulation of other STAT3 target genes, such as c-myc, which also plays a role in cell cycle control, further contributes to this effect. nih.govembopress.orgoncotarget.com
Table 2: Summary of this compound's Impact on Cell Cycle Regulators
| Cell Cycle Regulator | Role in Cell Cycle | Impact of this compound | Reference |
|---|---|---|---|
| Cyclin D1 | Promotes G1/S phase transition | Downregulation | medchemexpress.comnih.gov |
| c-Myc | Promotes cell cycle entry and progression | Indirect downregulation via STAT3 inhibition | nih.govembopress.org |
Preclinical Pharmacological Evaluation in Disease Models
In Vitro Studies on Cell Proliferation and Viability
In vitro assays have been conducted to assess the effects of HJC0416 on the proliferation and viability of various cancer cell lines and hepatic stellate cells.
This compound has been evaluated for its antiproliferative effects on breast cancer cell lines, including both estrogen receptor-positive (ER-positive) MCF-7 cells and ER-negative (triple-negative) MDA-MB-231 cells. Studies using MTS assays have shown that this compound inhibits the proliferation of these cell lines. Specifically, this compound demonstrated IC50 values of 1.76 µM for MCF-7 cells and 1.97 µM for MDA-MB-231 cells nih.govnih.gov.
The antiproliferative activity of this compound has also been assessed in pancreatic cancer cell lines, such as AsPC-1 and Panc-1. This compound displayed marked antiproliferative effects against these cell lines. The reported IC50 values were 40 nM for AsPC-1 cells and 1.88 µM for Panc-1 cells nih.govnih.gov.
Table 1: In Vitro Antiproliferative Effects of this compound on Cancer Cell Lines (IC50 values)
| Cell Line | Type | IC50 (µM) | Source |
| MCF-7 | Breast Cancer (ER-positive) | 1.76 | nih.govnih.gov |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.97 | nih.govnih.gov |
| AsPC-1 | Pancreatic Cancer | 0.04 (40 nM) | nih.govnih.gov |
| Panc-1 | Pancreatic Cancer | 1.88 | nih.govnih.gov |
This compound has been investigated for its effects on the viability of activated hepatic stellate cell lines, including human LX-2 cells and rat HSC-T6 cells. This compound decreased cell viability in a dose-dependent manner in both cell lines. In LX-2 cells, the IC50 was reported as 0.43 µM, while in HSC-T6 cells, it was 1.3 µM. This compound treatment also induced cell cycle arrest at the S phase in LX-2 cells.
Studies have observed that this compound can induce cellular morphological changes in cancer cells. In MDA-MB-231 breast cancer cells, treatment with this compound for 48 hours led to significant inhibition of cell growth and induced apoptosis, accompanied by observable cellular morphological changes when examined under light microscopy nih.govnih.gov. Similar to the known STAT3 inhibitor stattic, this compound induced these changes at concentrations of 1 µM, 5 µM, and 10 µM nih.gov. Increased apoptosis was also observed in LX-2 hepatic stellate cells following treatment with this compound, indicated by increased staining for Yo-Pro-1 and Propidium Iodide.
In Vitro Anti-fibrogenic Effects
This compound has demonstrated anti-fibrogenic properties in in vitro models of hepatic fibrosis, primarily through its effects on activated hepatic stellate cells.
A key aspect of hepatic fibrosis is the excessive deposition of extracellular matrix (ECM) proteins by activated hepatic stellate cells. Studies have shown that this compound significantly decreases the expression of several key ECM proteins in activated hepatic stellate cell lines, including fibronectin, collagen I, and laminin. This compound treatment also markedly decreased the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation. This reduction in ECM protein and α-SMA expression highlights the anti-fibrogenic potential of this compound. The suppression of endogenous collagen I and fibronectin expression by this compound was observed to be dose-dependent. Furthermore, this compound prevented TGFβ-stimulated collagen I and fibronectin production.
Table 2: Effects of this compound on Extracellular Matrix Protein Expression in Hepatic Stellate Cells
| Protein | Effect of this compound Treatment | Source |
| Collagen I | Decreased Expression | |
| Fibronectin | Decreased Expression | |
| Laminin | Decreased Expression | |
| α-SMA | Decreased Expression |
Comparative Preclinical Analyses
Comparison of HJC0416 with Other STAT3 Inhibitors
This compound has been compared to other STAT3 inhibitors to evaluate its relative effectiveness in inhibiting STAT3 activation and downstream effects.
Potency and Efficacy Relative to Stattic
Studies have compared the potency and efficacy of this compound with Stattic, another STAT3 inhibitor. Potency refers to the concentration or dose of a drug required to produce 50% of its maximal effect (EC50 or ED50), while efficacy refers to the maximum effect a drug can produce. uniba.itderangedphysiology.com
Research indicates that this compound can suppress phosphorylated STAT3 at Tyr-705, similar to Stattic, suggesting a comparable potency in downregulating STAT3 protein production and phosphorylation at this site. researchgate.netnih.gov In MDA-MB-231 breast cancer cells, this compound at a concentration of 5 µM decreased STAT3 promoter activity by approximately 51%, whereas Stattic at the same concentration decreased it by 39%. researchgate.net Both compounds have been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, leading to similar cellular morphological changes at tested concentrations. researchgate.netnih.govresearchgate.net
Comparative Profiling with HJC0123, HJC0149, and Other Analogues
This compound is part of a series of novel analogues developed from a lead compound, HJC0149. researchgate.netnih.govresearchgate.net These analogues were designed and evaluated for their STAT3 inhibitory potential. HJC0149 itself is a derivative with a benzo[b]thiophene 1,1-dioxide moiety. nih.govresearchgate.netnih.gov
This compound and HJC0123 were identified as having potent antifibrotic effects in activated hepatic stellate cells after screening a family of STAT3-specific inhibitors. researchgate.net The development of this compound involved modifications based on the salicylic (B10762653) amide scaffold of the lead compound HJC0149, with an O-alkylamino-tethered side chain on the hydroxyl group identified as an essential structural determinant for improved biological activities and druglike properties. nih.govresearchgate.net Compounds with this modification, including this compound, have shown potent antiproliferative effects with IC50 values in the low micromolar to nanomolar range against breast and pancreatic cancer cell lines. nih.govresearchgate.net
Distinct Advantages and Dual Pathway Inhibition (STAT3 and NF-κB)
A distinct advantage of this compound highlighted in preclinical studies is its ability to inhibit not only the STAT3 pathway but also the NF-κB pathway. researchgate.netnih.govnih.gov This dual inhibition makes this compound a promising candidate for treating diseases where both pathways are implicated, such as hepatic fibrosis. researchgate.netnih.govnih.gov
This compound has been shown to inhibit the classic and alternative pathways of NF-κB activation. researchgate.netnih.gov Specifically, it inhibited LPS-induced p65 nuclear translocation and DNA binding, and prevented the phosphorylation and degradation of the inhibitory protein IκBα. researchgate.netnih.gov this compound also prevented the phosphorylation of serine residue 536 on p65. researchgate.netnih.gov This dual inhibitory effect on both STAT3 and NF-κB pathways contributes to its observed antifibrogenic and anti-inflammatory properties in activated hepatic stellate cells. researchgate.netnih.govnih.gov
Comparative Potency on STAT3 Promoter Activity
| Compound | Concentration | STAT3 Promoter Activity Inhibition (MDA-MB-231 cells) |
| This compound | 5 µM | ~51% |
| Stattic | 5 µM | ~39% |
Data derived from research on MDA-MB-231 cells. researchgate.net
Effects on STAT3 and NF-κB Pathways
| Pathway | Effect of this compound |
| STAT3 | Decreased phosphorylation of STAT3 (Tyr-705), inhibited signal transduction, decreased promoter activity. researchgate.netnih.govresearchgate.net |
| NF-κB | Inhibition of classic and alternative pathways, inhibited p65 nuclear translocation and DNA binding, prevented IκBα phosphorylation and degradation, prevented p65 serine 536 phosphorylation. researchgate.netnih.gov |
Future Research Directions and Translational Potential
Investigation of HJC0416 in Additional Disease Models Beyond Current Scope
To date, the in vivo efficacy of this compound has been primarily demonstrated in models of breast cancer, pancreatic cancer, and liver fibrosis. nih.govresearchgate.net Future research should expand the evaluation of this compound into a broader range of disease models where STAT3 hyperactivation is a known pathological driver.
Table 1: Current and Potential Future Disease Models for this compound Evaluation
| Disease Category | Current Models | Potential Future Models | Rationale for Expansion |
|---|---|---|---|
| Oncology | Breast Cancer (MDA-MB-231 xenograft), Pancreatic Cancer | Lung Cancer, Colorectal Cancer, Glioblastoma, Hematological Malignancies | STAT3 is a key oncogenic driver in a wide array of human tumors. |
| Fibrotic Diseases | Liver Fibrosis (in vitro hepatic stellate cells) | Idiopathic Pulmonary Fibrosis, Renal Fibrosis, Cardiac Fibrosis | The anti-fibrogenic properties of this compound may be applicable to other organs. |
| Autoimmune and Inflammatory Diseases | None | Rheumatoid Arthritis, Inflammatory Bowel Disease, Psoriasis | STAT3 plays a critical role in the differentiation of pro-inflammatory Th17 cells. |
| Neurodegenerative Diseases | None | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease | Emerging evidence suggests a role for STAT3 in neuroinflammation and neuronal survival. |
Advanced Mechanistic Studies to Uncover Novel Interactions
The primary mechanism of action for this compound is the inhibition of STAT3, specifically targeting its phosphorylation at the Tyr705 residue, which prevents its dimerization, nuclear translocation, and transcriptional activity. researchgate.net Downstream targets of STAT3, such as cyclin D1 and c-myc, have been shown to be downregulated by this compound. researchgate.netnih.gov Additionally, some evidence suggests that this compound may also inhibit the NF-κB pathway, indicating a potential dual-pathway inhibitory effect. nih.govresearchgate.net
Future mechanistic studies should aim to:
Elucidate Off-Target Effects: Comprehensive kinome profiling and proteomic analyses would help to identify any potential off-target interactions of this compound, ensuring a better understanding of its specificity and potential for unanticipated side effects.
Investigate Crosstalk with Other Pathways: Further exploration of the interplay between the STAT3 and NF-κB pathways following this compound treatment is warranted. Understanding this crosstalk could reveal synergistic therapeutic opportunities.
Identify Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound in cancer and fibrotic models will be crucial for its long-term therapeutic development.
Exploration of Combination Therapies with this compound
The therapeutic efficacy of this compound could potentially be enhanced through combination with other therapeutic agents. The rationale for combination therapies is to target multiple pathological pathways simultaneously, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity.
Table 2: Potential Combination Therapy Strategies for this compound
| Combination Partner | Rationale | Potential Disease Context |
|---|---|---|
| Standard Chemotherapy | Synergistic anti-proliferative and pro-apoptotic effects. | Breast, Pancreatic, and other solid tumors. |
| Targeted Therapies (e.g., EGFR, BRAF inhibitors) | Overcoming resistance mechanisms mediated by STAT3 activation. | Non-small cell lung cancer, Melanoma. |
| Immunotherapies (e.g., checkpoint inhibitors) | Modulating the tumor microenvironment and enhancing anti-tumor immune responses. | Various cancers. |
| Anti-inflammatory Agents | Dual targeting of inflammatory and fibrotic pathways. | Liver fibrosis, Autoimmune diseases. |
Development of Advanced Delivery Systems for this compound
Although this compound is orally bioavailable, the development of advanced delivery systems could further enhance its therapeutic index by improving its targeted delivery to diseased tissues and minimizing systemic exposure. nih.gov
Potential advanced delivery systems for this compound include:
Liposomal Formulations: Encapsulating this compound in liposomes could improve its solubility, stability, and circulation time, while also allowing for passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
Nanoparticle-Based Systems: Polymeric nanoparticles or other nanocarriers could be engineered for targeted delivery of this compound to specific cell types, such as cancer cells or activated hepatic stellate cells, by conjugating targeting ligands to the nanoparticle surface.
Polymer-Drug Conjugates: Covalently linking this compound to a polymer backbone could improve its pharmacokinetic profile and allow for controlled release at the target site.
Considerations for Translational Research Initiatives (Excluding clinical trials)
For this compound to progress towards clinical application, several key translational research initiatives are necessary:
Biomarker Development: Identifying predictive biomarkers of response to this compound is crucial for patient stratification. This could include baseline levels of phosphorylated STAT3 in tumor or fibrotic tissue, or specific genetic signatures.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies in relevant animal models are needed to establish a clear relationship between drug exposure and therapeutic effect, which will be essential for dose selection in future clinical trials.
Investigational New Drug (IND)-Enabling Studies: A comprehensive suite of IND-enabling toxicology and safety pharmacology studies conducted under Good Laboratory Practice (GLP) conditions will be required by regulatory agencies before first-in-human studies can be initiated.
Q & A
Q. What is the molecular target and primary mechanism of action of HJC0416 in cancer models?
this compound is a small-molecule STAT3 inhibitor designed to disrupt STAT3 phosphorylation and dimerization, critical for its oncogenic signaling. The mechanism was validated via electrophoretic mobility shift assays (EMSAs) and Western blotting in breast cancer cell lines, showing dose-dependent suppression of STAT3-DNA binding activity and downstream targets (e.g., cyclin D1, Bcl-2) . Researchers should employ biochemical assays (e.g., luciferase reporter systems) and siRNA knockdown controls to confirm target specificity.
Q. Which experimental models are most suitable for evaluating this compound’s anticancer efficacy?
Preclinical studies used MDA-MB-231 breast cancer xenografts in immunodeficient mice, with tumor volume reduction as the primary endpoint. Methodologically, model selection should align with the target pathology (e.g., STAT3-dependent cancers) and include pharmacokinetic profiling (e.g., oral bioavailability, half-life) to assess translational potential . For in vitro work, prioritize cell lines with constitutively active STAT3 (e.g., MDA-MB-231, DU145).
Q. What are the critical parameters for replicating this compound’s synthesis and characterization?
The O-alkylaminolinked optimization strategy was key to enhancing potency. Synthetic protocols should detail:
- Reaction conditions (temperature, catalysts) for intermediate coupling.
- Purity verification via HPLC (>95%) and structural confirmation using NMR/mass spectrometry.
- Solubility testing in biologically relevant buffers (e.g., PBS with DMSO ≤0.1%) . Table 1: Key physicochemical properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular weight | 452.5 g/mol | Mass spectrometry |
| LogP | 3.2 | Chromatography |
| Solubility | 12 µM (PBS, pH 7.4) | Kinetic solubility |
Q. How should researchers design dose-response studies for this compound?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values in viability assays (MTT/CellTiter-Glo). Include positive controls (e.g., cisplatin) and normalize results to vehicle-treated cells. For in vivo studies, escalate doses from 10–50 mg/kg (oral administration) and monitor toxicity via body weight and hematological parameters .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy across different cancer types be resolved?
Discrepancies may arise from tumor heterogeneity or off-target effects. Mitigate this by:
Q. What strategies optimize this compound’s pharmacokinetics without compromising potency?
Structural modifications should balance lipophilicity (LogP 2–5) and polar surface area (<140 Ų) to enhance bioavailability. Use prodrug approaches (e.g., esterification) or nanoformulations (liposomes) to improve solubility. Validate improvements via in vivo PK/PD studies and compare AUC (area under the curve) metrics .
Q. How should researchers analyze conflicting data in this compound’s combination therapy outcomes?
Apply factorial experimental design to test synergism with chemotherapies (e.g., doxorubicin) or targeted agents. Use the Chou-Talalay combination index (CI) to quantify interactions:
Q. What methodologies validate this compound’s target engagement in vivo?
Employ pharmacodynamic biomarkers:
- Ex vivo analysis of tumor STAT3 phosphorylation (Western blot).
- PET imaging with radiolabeled this compound analogs.
- CRISPR-Cas9-mediated STAT3 knockout to confirm on-target effects .
Methodological Best Practices
- Reproducibility : Document synthesis protocols, including batch-specific impurities and storage conditions (−20°C in inert atmosphere) .
- Data Integrity : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data deposition in repositories like Figshare or Zenodo .
- Ethical Compliance : Align animal studies with ARRIVE guidelines for tumor burden endpoints and humane euthanasia criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
